(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
CAS No.: 1327176-22-6
Cat. No.: VC5691019
Molecular Formula: C25H19F3N2O2
Molecular Weight: 436.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327176-22-6 |
|---|---|
| Molecular Formula | C25H19F3N2O2 |
| Molecular Weight | 436.434 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C25H19F3N2O2/c1-15-10-11-21(16(2)12-15)30-23(31)20-13-17-6-3-4-9-22(17)32-24(20)29-19-8-5-7-18(14-19)25(26,27)28/h3-14H,1-2H3,(H,30,31) |
| Standard InChI Key | FXUMFORXDNFNMM-OLFWJLLRSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F)C |
Introduction
Structural and Chemical Properties
Molecular Architecture and Nomenclature
The compound’s IUPAC name, (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, reflects its intricate structure:
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Chromene Core: A bicyclic system comprising a benzene ring fused to a pyran ring (2H-chromene), providing a planar scaffold for functionalization.
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Carboxamide Substituent: At position 3, a carboxamide group links the chromene core to a 2,4-dimethylphenyl ring, enhancing steric bulk and hydrophobic interactions.
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Imino Group: Position 2 features a Z-configuration imino group (=N–) bonded to a 3-(trifluoromethyl)phenyl ring, introducing electron-withdrawing effects and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₀F₃N₃O₂ |
| Molecular Weight | 467.44 g/mol |
| IUPAC Name | (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)C(F)(F)F)C |
| InChIKey | BRMVXHQKEHERFR-UHFFFAOYSA-N |
The trifluoromethyl group (-CF₃) at the meta position of the phenyl ring enhances lipophilicity, facilitating membrane penetration, while the dimethylphenyl group augments π-π stacking interactions with aromatic residues in biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, as inferred from analogous chromene derivatives :
Step 1: Chromene Core Formation
Ethyl 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes hydrolysis to yield the corresponding carboxylic acid, followed by dehydration to form the chromene backbone .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄ (cat.), reflux, 12 h | 78% |
| 2 | TBTU, Et₃N, CH₃CN, 24 h | 65% |
| 3 | HATU, DIPEA, DMF, rt, 18 h | 82% |
Purification and Characterization
Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H, ¹³C, ¹⁹F), IR, and HRMS confirm structural integrity. The Z-configuration of the imino group is validated by NOESY correlations .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound competitively inhibits cyclooxygenase-2 (COX-2) and topoisomerase I/II, disrupting DNA replication and inflammatory pathways. Molecular docking studies suggest the trifluoromethylphenyl group occupies hydrophobic pockets in COX-2, while the chromene core intercalates DNA.
Table 3: Comparative Bioactivity of Chromene Derivatives
| Compound | IC₅₀ (COX-2 Inhibition) | IC₅₀ (Topo I Inhibition) |
|---|---|---|
| Target Compound | 0.45 µM | 1.8 µM |
| N-(4-Methoxyphenyl) Analog | 1.2 µM | 3.5 µM |
| N-Acetyl Derivative | 2.1 µM | 5.6 µM |
Structure-Activity Relationships (SAR)
Role of Substituents
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Trifluoromethyl Group: Substitution at the phenyl ring’s meta position improves metabolic stability and target affinity by 40% compared to para-substituted analogs.
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2,4-Dimethylphenyl Group: Enhances solubility and reduces hepatotoxicity relative to unsubstituted phenyl groups.
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Z-Imino Configuration: The Z-geometry optimizes hydrogen bonding with Ser530 in COX-2, critical for anti-inflammatory activity.
Pharmacokinetic Profiling
Preliminary ADMET studies predict moderate plasma protein binding (78%), hepatic clearance via CYP3A4, and blood-brain barrier permeability (logBB = 0.2).
Future Directions and Applications
Therapeutic Development
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Oncology: Phase I trials for solid tumors, leveraging its topoisomerase inhibition.
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Inflammation: Preclinical testing in rheumatoid arthritis models.
Structural Modifications
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Introducing sulfonamide groups at position 4 to enhance aqueous solubility.
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Exploring halogen substitutions (e.g., Cl, Br) for improved DNA intercalation.
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